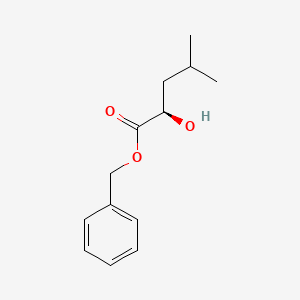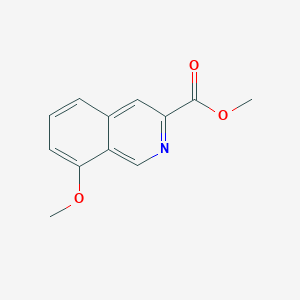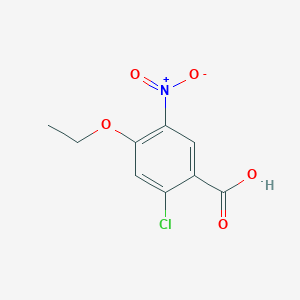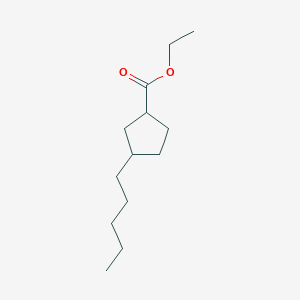
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine: is an organic compound that features a benzyl group substituted with a benzyloxy and bromo group, and an amine group substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine typically involves the following steps:
Bromination: The starting material, 2-benzyloxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 2-benzyloxy-5-bromo benzyl alcohol.
Amination: The brominated intermediate is then reacted with methylamine under basic conditions to form the desired product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to handle hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Benzyloxy-5-bromo benzaldehyde or benzyloxy-5-bromo benzoic acid.
Reduction: n-(2-Benzyloxy benzyl)-n-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the development of bioactive compounds.
- Used in the synthesis of molecules for biological assays and studies.
Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May serve as a building block for the synthesis of therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the benzyloxy and bromo groups may influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
- 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
- 2-(Benzyloxy)-5-bromo-N’-(2-hydroxybenzylidene)benzohydrazide
- 2-(Benzyloxy)-5-bromo-N’-(5-bromo-2-propoxybenzylidene)benzohydrazide
Uniqueness:
- The unique combination of the benzyloxy and bromo substituents on the benzyl group, along with the methylamine moiety, imparts distinct chemical and biological properties to 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine.
- Its specific structure may offer advantages in terms of reactivity and selectivity in various chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C15H16BrNO |
|---|---|
Peso molecular |
306.20 g/mol |
Nombre IUPAC |
1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C15H16BrNO/c1-17-10-13-9-14(16)7-8-15(13)18-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 |
Clave InChI |
GMLCKISGTKLTTI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-methoxyethoxy)methoxy]-4-nitroBenzene](/img/structure/B8705581.png)
![N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8705586.png)



![3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol](/img/structure/B8705595.png)






![1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B8705651.png)

